

An In-depth Technical Guide to 9-Octadecenoic acid (9Z)-, dodecyl ester

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Compound of Interest

Compound Name: 9-Octadecenoic acid (9Z)-,
dodecyl ester

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For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Octadecenoic acid (9Z)-, dodecyl ester, commonly known as dodecyl oleate or lauryl oleate, is a versatile long-chain wax ester. It is synthesized from the esterification of oleic acid, a monounsaturated omega-9 fatty acid, and dodecanol (lauryl alcohol), a fatty alcohol. Its inherent properties as an emollient, skin-conditioning agent, and solvent make it a valuable excipient in a wide array of pharmaceutical and cosmetic formulations.^{[1][2][3]} This guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, and applications, with a focus on its relevance in drug development.

Physicochemical Properties

Dodecyl oleate is a clear, colorless to pale yellow liquid characterized by its lipophilic nature.^[1]
^[4] A summary of its key quantitative properties is presented in Table 1.

Property	Value	Reference
Molecular Weight	450.8 g/mol	[3]
Molecular Formula	C30H58O2	[3]
Appearance	Clear, colorless to pale yellow liquid	[1][4]
Solubility	Practically insoluble in water	[2]
Boiling Point	494-495°C (estimated)	[2]
CAS Number	36078-10-1	[3]

Synthesis of Dodecyl Oleate

The synthesis of dodecyl oleate is primarily achieved through the esterification of oleic acid with dodecanol. Both chemical and enzymatic methods have been effectively employed.

Chemical Synthesis: Low-Temperature Esterification

A notable method involves the use of 4-dodecylbenzenesulfonic acid (DBSA) as a catalyst, which allows for the reaction to proceed at a mild temperature.[5][6]

Experimental Protocol:

- **Reactant Preparation:** Combine oleic acid and cetyl alcohol (as a representative long-chain alcohol in the study) in a molar ratio of 1.3:1 in a reaction vessel.[5][6]
- **Catalyst Addition:** Add 10 mol% of 4-dodecylbenzenesulfonic acid (DBSA) relative to the alcohol.[5][6]
- **Reaction Conditions:** Heat the mixture to 40°C and maintain with stirring for 4 hours.[5][6]
- **Quenching:** After the reaction, quench the mixture with a saturated sodium bicarbonate (NaHCO₃) solution.
- **Extraction and Purification:** Extract the product with n-hexane, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). The final product can be further purified by silica gel

column chromatography.[5]

A yield of approximately 90% can be expected for lauryl oleate under these conditions.[5]

Enzymatic Synthesis: Ultrasound-Assisted Esterification

An alternative, "green" chemistry approach utilizes an immobilized lipase under ultrasound irradiation in a solvent-free system.[7]

Experimental Protocol:

- Reactant Mixture: Combine oleic acid and decanol in a 1:2 molar ratio.[7]
- Enzyme Addition: Add 1.8% (w/w) of Fermase CALBTM10000 (immobilized lipase).[7]
- Reaction Conditions: Maintain the reaction at 45°C with an agitation speed of 200 rpm.[7]
- Ultrasound Application: Apply ultrasound irradiation at 22 kHz with a power input of 50 W and a 50% duty cycle for 25 minutes.[7]

This method has been reported to achieve a maximum yield of 97.14%.[7]

Experimental Workflow and Characterization

The general workflow for the synthesis and characterization of dodecyl oleate is depicted in the following diagram.

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